molecular formula C9H8N2O2 B1278102 2-[(3-cyanophenyl)amino]acetic Acid CAS No. 91192-27-7

2-[(3-cyanophenyl)amino]acetic Acid

Cat. No. B1278102
CAS RN: 91192-27-7
M. Wt: 176.17 g/mol
InChI Key: ZXEFJAWHZVPDKS-UHFFFAOYSA-N
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Description

The compound "2-[(3-cyanophenyl)amino]acetic Acid" is not directly discussed in the provided papers. However, the papers do provide insights into related chemical compounds and their synthesis, which can be informative for understanding the chemistry of similar compounds. For instance, the synthesis of amides from amines and carboxylic acids is a relevant process that could potentially be applied to the synthesis of "2-[(3-cyanophenyl)amino]acetic Acid" .

Synthesis Analysis

The papers describe various methods for synthesizing compounds that are structurally related to "2-[(3-cyanophenyl)amino]acetic Acid". Paper details the use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal as a novel reagent for protecting carboxylic acids during synthesis. This method involves the formation of amides that are stable under basic conditions and can be converted into other functional groups such as esters, amides, and aldehydes. Paper discusses the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, which is a reagent that mediates the Lossen rearrangement. This process allows for the conversion of carboxylic acids to ureas in a single pot without racemization. Paper describes the synthesis of a key component of HIV protease inhibitors, which involves a highly diastereoselective cyanohydrin formation.

Molecular Structure Analysis

While the molecular structure of "2-[(3-cyanophenyl)amino]acetic Acid" is not analyzed in the provided papers, the synthesis methods described could be indicative of the structural features of related compounds. The stability of the amides under basic conditions and their ability to be converted into various functional groups suggest that the molecular structure of "2-[(3-cyanophenyl)amino]acetic Acid" could be manipulated in a similar fashion to achieve desired properties or reactivity .

Chemical Reactions Analysis

The papers provide information on the chemical reactions involved in the synthesis of compounds related to "2-[(3-cyanophenyl)amino]acetic Acid". The protection of carboxylic acids and subsequent conversion into other functional groups is a key reaction described in paper . The Lossen rearrangement described in paper is another important reaction that enables the synthesis of hydroxamic acids and ureas from carboxylic acids. These reactions are significant as they offer methods for the transformation of functional groups, which could be applicable to the synthesis and modification of "2-[(3-cyanophenyl)amino]acetic Acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-[(3-cyanophenyl)amino]acetic Acid" are not directly reported in the provided papers. However, the synthesis methods and reactions described suggest that the compound would exhibit properties typical of amides and carboxylic acid derivatives. These properties may include stability under certain conditions, reactivity towards specific reagents, and the potential to form various derivatives .

Scientific Research Applications

1. Synthesis and Characterization

  • Synthesis and Characterization of Metal Complexes : 2-[(3-cyanophenyl)amino]acetic acid derivatives have been used in the synthesis and characterization of transition metal complexes. These complexes show potential as free radical scavengers and xanthine oxidase inhibitors (Ikram et al., 2015).

2. Antimicrobial Applications

  • Development of Antimicrobial Agents : Derivatives of this compound have been studied for their reactivity with various agents and assessed for antimicrobial activities, highlighting their potential use in developing new antimicrobial drugs (Elkholy & Morsy, 2006).

3. Structural Studies in Chemistry

  • Crystal and Molecular Structures : Research has been conducted on the crystal and molecular structures of triorganotin(IV) derivatives of related compounds, providing insights into their polymeric structures and potential applications in materials science (Baul et al., 2002).

4. Application in Peptide Research

  • Use in Cyclopeptides : Biphenyl-containing pseudo-amino acids, which are structurally similar, have been used as spacers in the synthesis of cyclopeptides, contributing to research in peptide chemistry and drug design (Brandmeier et al., 1994).

5. Novel Reagents in Organic Synthesis

  • Protection of Carboxylic Acids : Compounds structurally similar to 2-[(3-cyanophenyl)amino]acetic acid have been used as novel reagents for the protection of carboxylic acids in organic synthesis, showcasing their utility in synthetic chemistry (Arai et al., 1998).

6. Novel Synthesis Approaches

  • Synthesis of Polycondensed Heterocycles : Research demonstrates the use of related cyanophenyl compounds in synthesizing new polycondensed heterocycles, indicating their role in advancing synthetic methodologies (Calestani et al., 2001).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 indicating that it is harmful if swallowed, in contact with skin, and if inhaled. It causes skin and serious eye irritation .

properties

IUPAC Name

2-(3-cyanoanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-7-2-1-3-8(4-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEFJAWHZVPDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443956
Record name 2-[(3-cyanophenyl)amino]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-cyanophenyl)amino]acetic Acid

CAS RN

91192-27-7
Record name 2-[(3-cyanophenyl)amino]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-cyanophenyl)amino]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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